molecular formula C19H16F3N3O B6084577 N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine

N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine

Cat. No.: B6084577
M. Wt: 359.3 g/mol
InChI Key: DEQYRIMRVLQQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine can be achieved through a multi-step process involving the coupling of pyridin-2-ylmethylamine with 3-(trifluoromethyl)phenol, followed by further functionalization. One efficient method involves a palladium-catalyzed, water-promoted reaction under microwave irradiation . This method is advantageous due to its good substrate scope, excellent functional group compatibility, and high product yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of microwave-assisted reactions can be scaled up for industrial applications, providing a rapid and efficient method for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
  • 3-(pyridin-2-yl)triimidazotriazine

Uniqueness

N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine stands out due to its unique combination of a pyridin-2-ylmethyl group and a trifluoromethylphenoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-3-8-17(11-15)26-18-14(5-4-10-25-18)12-23-13-16-7-1-2-9-24-16/h1-11,23H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQYRIMRVLQQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.